molecular formula C23H23ClN2O4 B12155553 5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12155553
M. Wt: 426.9 g/mol
InChI Key: SKYXJPJJCNECOO-XUTLUUPISA-N
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Description

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, a hydroxy group, and a morpholinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorophenyl group may result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23ClN2O4/c24-18-8-6-16(7-9-18)20-19(21(27)17-4-2-1-3-5-17)22(28)23(29)26(20)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2/b21-19+

InChI Key

SKYXJPJJCNECOO-XUTLUUPISA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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